2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenol with 2-bromoacetophenone to form an intermediate, which is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide
- 2-(4-methoxyphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide
Uniqueness
2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-9-11-17(12-10-16)26-15-20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
InChI Key |
XTYULOUDXLQUCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.